3-(2-Nitroethyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

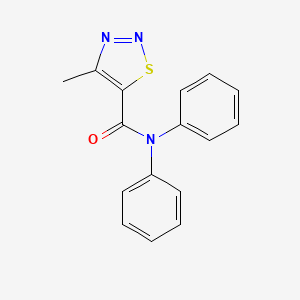

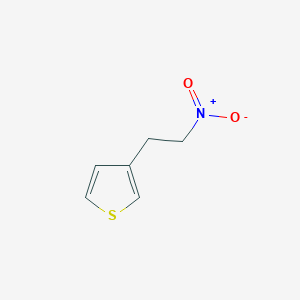

3-(2-Nitroethyl)thiophene is a chemical compound with the CAS Number: 30807-45-5 . It has a molecular weight of 157.19 . It is in liquid form .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, and 5 aromatic bonds . It also includes 1 five-membered ring, 1 nitro group (aliphatic), and 1 Thiophene .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 157.19 .Wissenschaftliche Forschungsanwendungen

Facile Synthesis of 3-Nitro-2-Substituted Thiophenes

The synthesis of 3-nitro-2-substituted thiophenes has been facilitated by a new approach involving a tandem Michael-intramolecular Henry reaction. This method uses commercially available 1,4-dithane-2,5-diol and nitroalkenes, resulting in the rapid formation of the desired thiophenes. The process benefits from a straightforward workup procedure, often eliminating the need for chromatography (O' Connor et al., 2010).

Optical Properties and Photovoltaic Applications

3,4-Disubstituted poly(thiophene)s, postfunctionalized from poly(3-hexylthiophene) (P3HT), exhibit unique optical and photophysical properties. Specifically, certain functional groups, such as nitro groups, influence the fluorescence yield and solid-state emission of these materials. This property is particularly useful in the context of organic photovoltaic cells, where the modification of optical properties can impact the efficiency of light absorption and energy conversion (Li, Vamvounis, & Holdcroft, 2002).

One-Pot Synthesis and Chemical Modifications

A one-pot synthesis method for 3-nitrothiophene and 3-nitro-2-substituted thiophenes has been developed, providing a streamlined approach for producing these compounds. The method involves the use of 1,4-dithane-2,5-diol, nitroacetates or nitroalkenes, and a specific work-up procedure that enhances the efficiency of post-synthetic applications (McNabola et al., 2015).

Application in Chiral Ligands and Asymmetric Reactions

3-Nitro-2-substituted thiophenes have been used in the design of adaptive chiral thiophene-based ligands. These ligands have demonstrated their utility in asymmetric reactions, such as the base-free Cu(OAc)2-catalyzed addition of nitromethane to aromatic aldehydes, leading to the formation of β-nitro alcohols with high yields and enantiomeric excesses (Bandini et al., 2009).

Enhancement of Solid-State Emission in Polymer-Thiophene Compounds

Poly(thiophene)s modified with nitro-functionalized thiophenes exhibit enhanced solid-state emission properties. This modification leads to an increase in the fluorescence yield, which is of significant interest for applications in optoelectronic devices and organic light-emitting diodes (Yu et al., 2000).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(2-nitroethyl)thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-7(9)3-1-6-2-4-10-5-6/h2,4-5H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYGQVOYTRGWJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[1,1'-Biphenyl]-4-yl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2363362.png)

![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)

![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)

![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)

![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)

![N-(3-chloro-4-methylphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2363379.png)

![N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide](/img/structure/B2363382.png)

![3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2363383.png)